![molecular formula C11H25NO3S B2467160 N-(3-hydroxy-4,4-dimethylpentyl)butane-1-sulfonamide CAS No. 1396881-47-2](/img/structure/B2467160.png)
N-(3-hydroxy-4,4-dimethylpentyl)butane-1-sulfonamide
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Description
N-(3-hydroxy-4,4-dimethylpentyl)butane-1-sulfonamide, also known as HDMP-28, is a synthetic stimulant compound that belongs to the cathinone class. It is structurally similar to other cathinones, such as methcathinone and mephedrone, and is known for its potent psychostimulant effects. HDMP-28 has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Binding Studies and Protein Interaction
- Fluorescent Probe Applications : The study by H. Jun et al. (1971) explores the use of N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin, suggesting a method for rapid determination of binding mechanisms and the nature of protein interactions (H. Jun et al., 1971).
Polymer Science and Material Properties
- Polyzwitterions and Thermoresponsive Behavior : Research by Viet Hildebrand et al. (2016) on zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s demonstrates the modulation of solubility and thermoresponsive properties in water and aqueous salt solutions, which could be relevant for material science applications, especially in creating responsive and adaptive materials (Viet Hildebrand et al., 2016).
Antimicrobial Studies
- Antimicrobial and Antifungal Activities : A study by A. Fadda et al. (2016) on the synthesis of novel N-sulfonate derivatives with pyridyl, quinolyl, and isoquinolyl functional groups reports potential biological activities, including antimicrobial and antifungal properties, which highlights the relevance of sulfonamide derivatives in pharmaceutical research (A. Fadda et al., 2016).
properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO3S/c1-5-6-9-16(14,15)12-8-7-10(13)11(2,3)4/h10,12-13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLKTWAXNNRFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCC(C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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